molecular formula C11H13FO2 B13538309 3-(3-Fluoro-4-methylphenyl)butanoic acid

3-(3-Fluoro-4-methylphenyl)butanoic acid

Cat. No.: B13538309
M. Wt: 196.22 g/mol
InChI Key: SKDHYDMGIVMNNT-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)butanoic acid is a fluorinated aromatic carboxylic acid with a methyl-substituted phenyl ring attached to the third carbon of a butanoic acid chain. Fluorine and methyl substituents on the phenyl ring influence electronic properties, lipophilicity, and metabolic stability, making such compounds relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

3-(3-fluoro-4-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13FO2/c1-7-3-4-9(6-10(7)12)8(2)5-11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14)

InChI Key

SKDHYDMGIVMNNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)CC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)butanoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of 3-(3-Fluoro-4-methylphenyl)butanoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Implications

  • Fluorine Impact : Fluorine substituents enhance electronegativity and lipid solubility, improving membrane permeability in drug candidates .
  • Positional Isomerism : The attachment position of the phenyl group (C2 vs. C3 vs. C4) affects steric interactions and hydrogen-bonding networks, influencing receptor binding .
  • Functional Modifications: Amino or keto groups expand utility in peptidomimetics or enzyme inhibitors, as seen in FFA2 receptor ligands .

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